Cas no 59473-45-9 (1-(chloromethyl)-2-iodo-benzene)

1-(chloromethyl)-2-iodo-benzene 化学的及び物理的性質
名前と識別子
-
- 1-(Chloromethyl)-2-iodobenzene
- 2-iodobenzoyl chloride
- 2-IODOBENZYL CHLORIDE
- (2-iodophenyl)methyl chloride
- 1-Iodo-2-(chloromethyl)benzene
- 2-iodo-(1-chloromethyl)benzene
- Benzene,1-(chloromethyl)-2-iodo
- Einecs 261-779-2
- o-Iodobenzylchloride
- 1-(chloromethyl)-2-iodo-benzene
- .ALPHA.-CHLORO-O-IODOTOLUENE
- Benzene, 1-(chloromethyl)-2-iodo-
- o-iodo-benzyl chloride
- 1-(Chloromethyl)-2-iodobenzene #
- GEO-01594
- 2-Iodobenzyl chloride, 98%
- 2-Iodobenzylchloride
- J618WT46OL
- InChI=1/C7H6ClI/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H
- FT-0650748
- EN300-1608567
- PROSTAGLANDINF2ALPHA
- SCHEMBL1445634
- 2-iodo benzyl chloride
- NS00034177
- BS-42223
- AC-13299
- DTXSID70208177
- 59473-45-9
- A832335
- D84611
- 1-chloromethyl-2-iodo-benzene
- o-Iodobenzyl chloride
- AKOS015890865
- AM20040803
- 1-(chloromethyl)-2-iodanyl-benzene
- MFCD00000898
- UNII-J618WT46OL
-
- MDL: MFCD00000898
- インチ: 1S/C7H6ClI/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2
- InChIKey: FTMNWZHKQGKKAU-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)CCl)I
計算された属性
- せいみつぶんしりょう: 251.92000
- どういたいしつりょう: 251.92
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 85
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 0A^2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.7773 (estimate)
- ゆうかいてん: 29-31 °C (lit.)
- ふってん: 147-149 °C/32 mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.635(lit.)
- PSA: 0.00000
- LogP: 3.03000
- ようかいせい: 使用できません
- じょうきあつ: No data available
1-(chloromethyl)-2-iodo-benzene セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H314-H335
- 警告文: P261-P280-P305+P351+P338-P310
- 危険物輸送番号:UN 3261 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 34-36/37
- セキュリティの説明: S26-S27-S28-S36/37/39-S45
-
危険物標識:
- 包装等級:III
- リスク用語:R34; R36/37
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
- 危険レベル:8
- セキュリティ用語:8
- 包装カテゴリ:III
- 危険レベル:8
- 包装グループ:III
1-(chloromethyl)-2-iodo-benzene 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
1-(chloromethyl)-2-iodo-benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L89750-5g |
2-Iodobenzyl chloride |
59473-45-9 | 5g |
¥572.0 | 2021-09-08 | ||
Alichem | A013010097-500mg |
2-Iodobenzyl chloride |
59473-45-9 | 97% | 500mg |
$823.15 | 2023-09-01 | |
abcr | AB530196-1 g |
2-Iodobenzyl chloride |
59473-45-9 | 1g |
€103.90 | 2023-06-14 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | IR446-5g |
1-(chloromethyl)-2-iodo-benzene |
59473-45-9 | 98% | 5g |
288.0CNY | 2021-08-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L89750-25g |
2-Iodobenzyl chloride |
59473-45-9 | 25g |
¥1882.0 | 2021-09-08 | ||
Enamine | EN300-1608567-0.5g |
1-(chloromethyl)-2-iodobenzene |
59473-45-9 | 95% | 0.5g |
$19.0 | 2023-06-04 | |
Enamine | EN300-1608567-1.0g |
1-(chloromethyl)-2-iodobenzene |
59473-45-9 | 95% | 1g |
$19.0 | 2023-06-04 | |
Enamine | EN300-1608567-5.0g |
1-(chloromethyl)-2-iodobenzene |
59473-45-9 | 95% | 5g |
$52.0 | 2023-06-04 | |
abcr | AB530196-1g |
2-Iodobenzyl chloride; . |
59473-45-9 | 1g |
€77.20 | 2025-02-20 | ||
Enamine | EN300-1608567-250mg |
1-(chloromethyl)-2-iodobenzene |
59473-45-9 | 95.0% | 250mg |
$19.0 | 2023-09-23 |
1-(chloromethyl)-2-iodo-benzene 関連文献
-
1. Palladium- and cobalt-mediated cyclisations of halo-polyenes: a comparative studyAmjad Ali,G. Bryon Gill,Gerald Pattenden,Graeme A. Roan,Toh-Seok Kam J. Chem. Soc. Perkin Trans. 1 1996 1081
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P. Wójcik,M. Mart,S. Ulukanli,A. M. Trzeciak RSC Adv. 2016 6 36491
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Daniel Solé,Xavier Solans,Mercé Font-Bardia Dalton Trans. 2007 4286
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Lucas E. Peisino,Gloria P. Camargo Solorzano,María E. Budén,A. B. Pierini RSC Adv. 2015 5 36374
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5. α-Alkylation of amines via a 1,5-hydrogen shiftKjell Undheim,Lorenzo Williams J. Chem. Soc. Chem. Commun. 1994 883
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6. Synthesis of (±)-trimethylpeltogynol via 6-endo radical cyclisationS. Asiah Ahmad-Junan,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1990 418
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Micaela D. Heredia,Marcelo Puiatti,Roberto A. Rossi,María E. Budén Org. Biomol. Chem. 2022 20 228
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8. A new approach to the synthesis of peltogynoids, natural isochromeno[4,3-b]-chromenesS. Asiah Ahmad-Junan,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1992 675
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Adrián A. Heredia,Alicia B. Pe?é?ory RSC Adv. 2015 5 105699
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10. Radical translocation reactions across amides. 1,5-Hydrogen-transfer reactions of o-iodobenzamides and N-(o-iodobenzyl) amidesDennis P. Curran,Hongtao Liu J. Chem. Soc. Perkin Trans. 1 1994 1377
1-(chloromethyl)-2-iodo-benzeneに関する追加情報
Comprehensive Analysis of 1-(Chloromethyl)-2-iodo-benzene (CAS No. 59473-45-9): Properties, Applications, and Industry Trends
1-(Chloromethyl)-2-iodo-benzene (CAS No. 59473-45-9) is a halogenated aromatic compound with significant relevance in organic synthesis and pharmaceutical intermediates. Its molecular structure, featuring both chloromethyl and iodo functional groups, enables versatile reactivity, making it a valuable building block in fine chemical production. This article explores its physicochemical properties, synthetic pathways, and emerging applications while addressing trending topics like green chemistry and AI-driven molecular design.
The compound's dual functionalization allows selective modifications at either the chloromethyl or iodo positions, a feature increasingly exploited in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig animations. Recent studies highlight its role in synthesizing biaryl structures, a key motif in agrochemicals and OLED materials. With the rise of sustainable halogenation methods, researchers are optimizing its production to minimize waste—a response to industry demands for eco-friendly synthesis.
Analytical characterization of 1-(chloromethyl)-2-iodo-benzene reveals a melting point range of 45-48°C and a boiling point of 285°C (estimated). Its lipophilicity (logP ≈ 3.2) suggests utility in drug discovery, particularly for CNS-targeting molecules. Modern computational chemistry tools predict its metabolic stability, aligning with current ADMET optimization trends in pharmaceutical R&D. These properties drive its adoption in high-throughput screening libraries.
Market insights indicate growing demand for halogenated intermediates like CAS 59473-45-9, fueled by expanded applications in material science and catalysis. Innovations in continuous flow chemistry have improved its synthesis scalability, addressing queries about process intensification—a top search term in chemical engineering forums. Regulatory-compliant handling protocols ensure safe utilization, reflecting industry focus on responsible chemical management.
Future perspectives center on atom-economical derivatization of this compound, with particular interest in photoredox catalysis applications. Its compatibility with microwave-assisted reactions (another frequently searched methodology) positions it as a candidate for accelerated discovery workflows. As cheminformatics platforms incorporate more halogen interaction parameters, the predictive modeling of 59473-45-9 derivatives becomes increasingly precise.
In conclusion, 1-(chloromethyl)-2-iodo-benzene exemplifies the strategic importance of multifunctional aromatics in modern chemistry. Its evolving applications intersect with critical industry priorities: synthesis efficiency, molecular diversity, and environmental compliance. Ongoing research into its structure-activity relationships promises to unlock further innovations across multiple scientific disciplines.
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